Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate

Regiochemistry Diels-Alder cycloaddition Synthetic building block

Diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (CAS 2260787-90-2) is a heterocyclic building block featuring a partially unsaturated six-membered pyran ring bearing two ethyl ester groups at the 2- and 5-positions. With molecular formula C11H16O5 and molecular weight 228.24 g/mol, this compound belongs to the 3,6-dihydro-2H-pyran diester family and serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing oxygen-containing heterocycles.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
Cat. No. B15204721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC=C(CO1)C(=O)OCC
InChIInChI=1S/C11H16O5/c1-3-14-10(12)8-5-6-9(16-7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3
InChIKeyALJMBDPWGDYYBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate: Technical Baseline for Procurement and Research Selection


Diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (CAS 2260787-90-2) is a heterocyclic building block featuring a partially unsaturated six-membered pyran ring bearing two ethyl ester groups at the 2- and 5-positions . With molecular formula C11H16O5 and molecular weight 228.24 g/mol, this compound belongs to the 3,6-dihydro-2H-pyran diester family and serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing oxygen-containing heterocycles . Its 2,5-regiochemistry of ester substitution distinguishes it from the more common 2,2-geminal diester isomer (CAS 24588-58-7), creating meaningful divergence in reactivity, downstream derivatization pathways, and synthetic strategy design .

Why In-Class Dihydropyran Diesters Cannot Simply Substitute for Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate


Compounds within the dihydropyran dicarboxylate family—including the 2,2-geminal diester isomer, the dimethyl ester analog, and the fully saturated tetrahydro variants—exhibit structurally encoded differences in regiochemical reactivity that preclude generic interchange in synthetic sequences. The 2,5-substitution pattern places the ester groups at electronically and sterically distinct positions on the dihydropyran ring, leading to differentiated behavior in cycloaddition regioselectivity, hydrolysis kinetics, and downstream functionalization compared to the 2,2-geminal diester . Additionally, the ethyl ester moiety confers different solubility profiles, boiling points, and transesterification kinetics versus the methyl ester analog (CAS 2743608-20-8) . The 3,6-dihydro unsaturation is essential for Diels-Alder and related pericyclic reactivity that is absent in tetrahydro derivatives [1].

Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2,5-Diester vs. 2,2-Geminal Diester Substitution Pattern

Diethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (CAS 2260787-90-2) positions its two electron-withdrawing ester groups at the 2- and 5-positions of the dihydropyran ring, as opposed to the geminal 2,2-substitution pattern of isomer CAS 24588-58-7. This regiochemical difference directly impacts calculated physicochemical properties: the 2,2-isomer exhibits a computed density of 1.156 g/cm³ and calculated boiling point of 265.5 °C at 760 mmHg, with a flash point of 109.8 °C and refractive index of 1.472 . While analogous computed data for the 2,5-isomer are not publicly available in authoritative databases as of this writing, the structural divergence between 2,5-vicinal and 2,2-geminal ester placement fundamentally alters local electron density distribution on the diene system, which governs regioselectivity in hetero-Diels-Alder cycloadditions [1]. Mass spectrometric studies on structurally related dihydropyran gem-diesters confirm that the 2,2-geminal diester architecture uniquely enables retro-Diels-Alder fragmentation pathways, a feature dependent on the geminal relationship of the ester groups [2].

Regiochemistry Diels-Alder cycloaddition Synthetic building block

Ester Alkyl Group Divergence: Diethyl vs. Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate

The diethyl ester (target, CAS 2260787-90-2, MW 228.24) and dimethyl ester analog (CAS 2743608-20-8, MW 200.19) share the identical 2,5-dicarboxylate substitution pattern but differ in the ester alkyl group . The dimethyl analog has been characterized with a vendor-certified purity of 98.1% (Shaoyuan batch specification, HPLC) . The diethyl ester's higher molecular weight (+28.05 Da) corresponds to increased lipophilicity, and the ethyl ester groups undergo hydrolysis approximately 2- to 3-fold slower than methyl esters under equivalent basic conditions, based on established structure-reactivity relationships for carboxylate ester hydrolysis (class-level inference from physical organic chemistry principles) [1]. This differential hydrolysis rate is relevant for synthetic sequences requiring selective mono-deprotection or orthogonal ester manipulation.

Ester hydrolysis Transesterification Solubility Purification

Ring Saturation State: 3,6-Dihydro vs. Tetrahydro Pyran Diester Derivatives

The 3,6-dihydro-2H-pyran core of the target compound retains a conjugated diene system (C3-C4-C5-C6 with unsaturation at C3 and C6), which is essential for participation as a diene component in Diels-Alder [4+2] cycloadditions [1]. In contrast, the fully saturated tetrahydro analog—diethyl tetrahydro-2H-pyran-2,2-dicarboxylate (CAS 73690-99-0, MW 230.26)—lacks this unsaturation and is incapable of pericyclic reactivity . Hydrogenation of the parent 2,2-diester (CAS 24588-58-7) to the tetrahydro derivative has been demonstrated using 10% Pd-C under balloon-pressure H₂, as evidenced by ¹H NMR characterization of the product . The 3,6-dihydro unsaturation is the structural feature that enables the compound to serve as a precursor for bicyclic adducts via Diels-Alder reaction with electron-deficient dienophiles such as maleic anhydride, proceeding regioselectively at the 3,6-positions [1].

Pericyclic reactivity Hydrogenation Diels-Alder diene

Number of Ester Functionalities: Diester vs. Monoester Dihydropyran Derivatives

The target compound bears two ester groups, providing bifunctional reactivity for sequential or orthogonal transformations. In comparison, ethyl 3,6-dihydro-2H-pyran-2-carboxylate (CAS 364730-55-2, MW 156.18) possesses only a single ester at the C2 position . The diester architecture enables: (i) selective mono-hydrolysis to access mono-acid intermediates, (ii) differential transesterification at the two positions, and (iii) the potential for bidirectional chain extension—capabilities unavailable with monoester analogs. The 2,5-diester arrangement places the two reactive centers at maximal ring distance (4-bond separation through the ring), which can minimize steric interference during sequential transformations compared to geminal 2,2-diesters where the ester groups are directly adjacent [1].

Bifunctional building block Orthogonal deprotection Synthetic versatility

Optimal Application Scenarios for Diethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate Based on Quantitative Differentiation Evidence


Hetero-Diels-Alder Cycloaddition for Bicyclic Scaffold Construction

The 3,6-dihydro unsaturation and 2,5-diester substitution pattern make this compound a competent diene component in hetero-Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride, glyoxylic esters). The 2,5-regiochemistry directs cycloaddition regioselectivity distinctly from the 2,2-geminal diester isomer. Researchers constructing bicyclic intermediates for natural product synthesis should select this 2,5-isomer when the target bicyclic framework requires ester substituents at non-geminal positions. The Diels-Alder adducts can be further elaborated via hydrogenation of the residual unsaturation or through ester manipulation, providing access to diverse tetrahydropyran-containing scaffolds [1].

Sequential Orthogonal Ester Deprotection Strategies

The two spatially separated ethyl ester groups (C2 and C5, 4-bond ring separation) enable sequential mono-hydrolysis under controlled conditions. This is advantageous over geminal 2,2-diesters where steric crowding and electronic interaction between adjacent ester groups can complicate selective deprotection. Researchers requiring a mono-acid/mono-ester intermediate for site-selective amide coupling or mixed-ester synthesis should procure the 2,5-diester rather than the 2,2-isomer. The ethyl ester groups provide a hydrolysis rate intermediate between faster methyl esters and slower tert-butyl esters, offering a practical kinetic window for selective transformations [2].

Dihydropyran-to-Tetrahydropyran Reduction in Multistep Synthesis

The 3,6-dihydro-2H-pyran core can be cleanly hydrogenated to the corresponding tetrahydropyran using Pd-C under mild conditions (balloon H₂, EtOAc, room temperature, ~3 h), as demonstrated for the structurally related 2,2-diester . This allows the compound to serve as a latent tetrahydropyran precursor: the dihydro oxidation state preserves the Diels-Alder reactivity needed for initial ring construction, while subsequent hydrogenation delivers the saturated pyran ring prevalent in bioactive molecules. This two-step strategy (cycloaddition then reduction) is inaccessible starting from pre-saturated tetrahydro analogs.

Building Block for Medicinal Chemistry Library Synthesis

The bifunctional 2,5-diester architecture enables bidirectional diversification—both ester groups can be independently hydrolyzed, reduced, amidated, or transesterified to generate compound libraries with varying substituents at the C2 and C5 positions. The patent literature (US 7,550,607 B2) explicitly identifies 3,6-dihydro-2H-pyran scaffolds as precursors for pharmaceutical, cosmeceutical, and agrochemical agents [3]. The 2,5-substitution pattern is structurally analogous to the substitution geometry found in certain bioactive 4H-pyran-2,5-dicarboxylate derivatives (e.g., chelidonic acid analogs), supporting its relevance as a scaffold for bioisostere exploration.

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